molecular formula C9H11ClFN B13464573 Benzyl(2-chloro-2-fluoroethyl)amine

Benzyl(2-chloro-2-fluoroethyl)amine

Katalognummer: B13464573
Molekulargewicht: 187.64 g/mol
InChI-Schlüssel: YWHKBGWPUGFSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(2-chloro-2-fluoroethyl)amine is an organic compound that belongs to the class of amines It features a benzyl group attached to a 2-chloro-2-fluoroethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-chloro-2-fluoroethyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzylamine with 2-chloro-2-fluoroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(2-chloro-2-fluoroethyl)amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as thiols and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation may produce amine oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl(2-chloro-2-fluoroethyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which Benzyl(2-chloro-2-fluoroethyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can also affect the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylamine: A simpler analogue without the chloro and fluoro substituents.

    2-Chloroethylamine: Lacks the benzyl group and fluoro substituent.

    2-Fluoroethylamine: Lacks the benzyl group and chloro substituent.

Uniqueness

Benzyl(2-chloro-2-fluoroethyl)amine is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and binding interactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H11ClFN

Molekulargewicht

187.64 g/mol

IUPAC-Name

N-benzyl-2-chloro-2-fluoroethanamine

InChI

InChI=1S/C9H11ClFN/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI-Schlüssel

YWHKBGWPUGFSLW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCC(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.